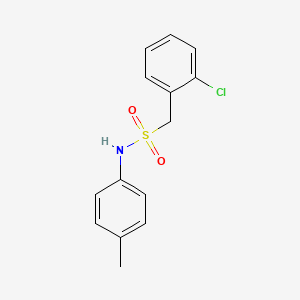![molecular formula C19H28N2O2S B5714940 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B5714940.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound, also known as CYT387, is a potent inhibitor of Janus kinase (JAK) and has been found to have significant effects on various biological processes. In
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the inhibition of JAK. JAKs are involved in the signaling pathways of various cytokines and growth factors, and their inhibition results in the suppression of these pathways. This, in turn, leads to the inhibition of various biological processes, including immune response, hematopoiesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. In preclinical studies, it has been found to suppress the proliferation of various cancer cell lines, including myeloproliferative neoplasms, leukemia, and solid tumors. It has also been found to have significant anti-inflammatory effects and has been studied in the treatment of various inflammatory diseases, including rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has several advantages for lab experiments. It is a potent inhibitor of JAK and has been found to have significant effects on various biological processes. It is also relatively easy to synthesize and has been studied extensively in preclinical and clinical trials. However, it also has some limitations. It has been found to have significant toxicity in some preclinical studies, and its long-term effects are still unknown.
Direcciones Futuras
There are several future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea. One direction is the study of its potential applications in the treatment of various cancers, including myeloproliferative neoplasms and solid tumors. Another direction is the study of its potential applications in the treatment of inflammatory diseases, including rheumatoid arthritis and psoriasis. Additionally, further studies are needed to determine its long-term effects and potential toxicity.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea involves the reaction of 1-cyclohexen-1-amine with 3,4-dimethoxyphenylacetyl chloride in the presence of triethylamine to form N-[2-(1-cyclohexen-1-yl)ethyl]-3,4-dimethoxyphenylacetamide. This compound is then treated with thiourea and potassium hydroxide to yield this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea has been found to have significant applications in scientific research. It is a potent inhibitor of JAK, which is a family of intracellular non-receptor tyrosine kinases that play a crucial role in various biological processes, including immune response, hematopoiesis, and inflammation. This compound has been found to have significant effects on these processes and has been studied extensively in preclinical and clinical trials.
Propiedades
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-22-17-9-8-16(14-18(17)23-2)11-13-21-19(24)20-12-10-15-6-4-3-5-7-15/h6,8-9,14H,3-5,7,10-13H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSJWYYKUKAOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-tert-butylphenyl)thio]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5714857.png)
![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5714878.png)
![methyl 4-[(4-biphenylyloxy)methyl]benzoate](/img/structure/B5714884.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714891.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5714895.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5714897.png)
![17-[(3-hydroxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5714903.png)

![2,3-dimethyl-1-[(2-pyrimidinylthio)acetyl]-1H-indole](/img/structure/B5714921.png)

![N-(2-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5714933.png)

